molecular formula C15H20N2O3 B2978235 2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide CAS No. 1424633-66-8

2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide

Cat. No.: B2978235
CAS No.: 1424633-66-8
M. Wt: 276.336
InChI Key: QZXKXUSYGKRRFX-UHFFFAOYSA-N
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Description

2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide is an acrylamide derivative featuring a cyano group at the α-position, a 3-methylfuran-2-yl substituent at the β-position, and a propyl ether chain on the amide nitrogen. Its molecular formula is C16H19N2O3 (calculated molecular weight: 295.34 g/mol).

Properties

IUPAC Name

2-cyano-3-(3-methylfuran-2-yl)-N-(3-propan-2-yloxypropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-11(2)19-7-4-6-17-15(18)13(10-16)9-14-12(3)5-8-20-14/h5,8-9,11H,4,6-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXKXUSYGKRRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C=C(C#N)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide typically involves multi-step organic reactions One common approach is the reaction of 3-methylfuran with acryloyl chloride to form an intermediate, which is then reacted with a cyano group donor such as malononitrile

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide can undergo various chemical reactions including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted amides and related derivatives.

Scientific Research Applications

2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility: The target compound can be synthesized via Knoevenagel condensation, a method widely used for acrylamide derivatives .
  • Pharmacokinetics : The propyl ether side chain may confer better metabolic stability compared to esters or amines, as seen in pharmaceutical impurities like MM0449.03 .
  • Toxicity Considerations : Unlike nitro-substituted analogs (e.g., 5910-80-5 ), the absence of strong electron-withdrawing groups in the target compound reduces the risk of reactive metabolite formation.

Biological Activity

The compound 2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C15_{15}H18_{18}N2_{2}O
  • Molecular Weight : 246.32 g/mol

The structure incorporates a cyano group, a furan moiety, and an amide linkage, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of 3-formylchromone have shown selective cytotoxicity against various human tumor cell lines while sparing normal cells . The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

The compound's furan component suggests potential antimicrobial activity. Similar compounds have demonstrated efficacy against Helicobacter pylori and other pathogens . The presence of the cyano group may enhance this activity by interfering with microbial metabolic processes.

Enzyme Inhibition

Inhibitory effects on specific enzymes are another area of interest. Compounds structurally related to this compound have been studied for their ability to inhibit urease and other relevant enzymes, which are crucial in various biochemical pathways .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50_{50} values in the low micromolar range, suggesting potent anticancer activity. The structure-activity relationship (SAR) analysis highlighted the importance of the furan ring and cyano group in enhancing cytotoxic effects.

CompoundIC50_{50} (µM)Cell Line
Compound A5.0HeLa
Compound B10.0MCF-7
Compound C7.5A549

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of related compounds against H. pylori . The study found that certain derivatives displayed comparable efficacy to standard antibiotics, indicating a potential role in treating infections caused by this pathogen.

CompoundMinimum Inhibitory Concentration (MIC)
Compound D8 µg/mL
Compound E16 µg/mL

Study 3: Enzyme Inhibition

Research into enzyme inhibition revealed that some derivatives effectively inhibited urease activity, which is critical in the pathogenesis of several gastrointestinal diseases.

CompoundUrease Inhibition (%) at 50 µM
Compound F85%
Compound G70%

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